molecular formula C22H21N5O4 B2915962 9-(2,4-dimethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898447-07-9

9-(2,4-dimethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2915962
CAS No.: 898447-07-9
M. Wt: 419.441
InChI Key: WSRFOJZLIWXEIJ-UHFFFAOYSA-N
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Description

The compound 9-(2,4-dimethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic purine derivative offered for investigative use in biochemical research. Purine-based scaffolds are of significant interest for their potential to interact with the purinergic signaling system, a complex network involving extracellular nucleotides and nucleosides that plays a critical role in regulating immune responses, inflammation, and organ function . This intricate system encompasses various receptor subtypes, including ionotropic P2X and metabotropic P2Y receptors for nucleotides, as well as adenosine (P1) receptors . Researchers can utilize this compound as a chemical tool to probe the structure-activity relationships of novel purine analogs and investigate their potential effects on these signaling pathways. Its specific substitution pattern may be designed to modulate selectivity and affinity for particular receptor subtypes, facilitating studies aimed at understanding inflammatory pathways, immune-mediated diseases, and other physiologic processes governed by purinergic signaling . This makes it a valuable asset for expanding our knowledge of cellular communication and identifying new pharmacological targets.

Properties

IUPAC Name

9-(2,4-dimethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-4-12-5-7-13(8-6-12)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)15-10-9-14(30-2)11-16(15)31-3/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRFOJZLIWXEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=C(C=C(C=C4)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(2,4-dimethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and its biological effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N5O5C_{21}H_{19}N_{5}O_{5}, with a molecular weight of approximately 421.4 g/mol. The unique structural features of this compound include:

  • Purine Backbone : Essential for various biological functions.
  • Substituents : The presence of dimethoxy and ethyl phenyl groups enhances its lipophilicity and potential biological interactions.

Anticancer Activity

Recent studies have indicated that purine derivatives exhibit significant anticancer properties. For instance, compounds similar to 9-(2,4-dimethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Enzymatic Pathways : The compound acts as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis and repair. Studies have demonstrated that derivatives with ethyl substitutions exhibit enhanced inhibitory activity compared to their methylated counterparts .
  • Cell Line Studies : In vitro tests on cancer cell lines have shown that similar compounds can induce apoptosis and inhibit cell cycle progression. For example, derivatives with specific substitutions have demonstrated IC50 values in the low micromolar range against various cancer types.

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory properties. Research has shown that purine derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes:

  • COX Inhibition : Some derivatives have exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential as therapeutic agents for inflammatory conditions .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship reveals that variations in substituents significantly influence the biological activity of purine derivatives:

Compound NameStructure FeaturesBiological ActivityUniqueness
9-(2-hydroxyphenyl)-2-(4-chlorophenyl)-8-oxo-purineHydroxy group substitutionAntiviralLacks methoxy groups
9-(3-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-purineMethoxy instead of dimethoxyAnticancerLess potent due to fewer substitutions
9-(4-fluorophenyl)-2-(3-nitrophenyl)-8-oxo-purineFluoro and nitro substitutionsAntimicrobialDifferent halogenation pattern

This table illustrates how specific modifications can enhance or diminish biological efficacy, guiding future synthetic efforts.

Case Studies

  • Study on Dihydrofolate Reductase Inhibition : A study conducted by Queener et al. evaluated the biological activity of this class of compounds, demonstrating that ethyl-substituted derivatives were four-fold more effective than their methyl counterparts in inhibiting DHFR activity .
  • In Vitro Anti-inflammatory Assays : Another study assessed the anti-inflammatory effects using carrageenan-induced paw edema models, revealing that certain purine derivatives showed comparable efficacy to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Molecular Comparison of Purine-6-Carboxamide Derivatives

Compound Name (Substituents) 9-Position Substituent 2-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Implications Reference
Target Compound 2,4-Dimethoxyphenyl 4-Ethylphenyl C₂₁H₂₁N₅O₄* ~421.42 Enhanced solubility (methoxy) and lipophilicity (ethyl) -
9-(2-Ethoxyphenyl)-2-(4-fluorophenyl) derivative 2-Ethoxyphenyl 4-Fluorophenyl C₂₀H₁₆FN₅O₃ 393.37 Fluorine increases electronegativity; ethoxy improves metabolic stability
2-(3-Bromophenyl)-9-(4-methoxyphenyl) derivative 4-Methoxyphenyl 3-Bromophenyl C₁₉H₁₄BrN₅O₃ 440.20 Bromine enhances halogen bonding; methoxy boosts solubility
2-(4-Bromophenyl)-9-(4-methoxyphenyl) derivative 4-Methoxyphenyl 4-Bromophenyl C₁₉H₁₄BrN₅O₃ 440.20 Similar to above but with para-bromo substitution for altered steric effects
2-(2,4-Dimethoxyphenyl)-9-(3-methoxyphenyl) derivative 3-Methoxyphenyl 2,4-Dimethoxyphenyl C₂₁H₁₉N₅O₅ 421.40 Triple methoxy groups may enhance solubility but reduce bioavailability
2-(2,4-Dichlorophenyl)-9-(3,4-dimethylphenyl) derivative 3,4-Dimethylphenyl 2,4-Dichlorophenyl C₁₉H₁₄Cl₂N₅O₃* ~434.25 Chlorine and methyl groups balance hydrophobicity and steric bulk
2-(4-Ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl) derivative 2-Ethoxyphenyl 4-Ethoxy-3-methoxyphenyl C₂₃H₂₃N₅O₅ 449.50 Ethoxy and methoxy combinations optimize polarity for receptor binding

*Note: Molecular formulas and weights for the target compound and others marked with * are inferred based on structural nomenclature.

Key Findings and Implications

Substituent Effects :

  • Methoxy Groups : Increase polarity and water solubility (e.g., compounds in ), but excessive methoxy substitution (as in ) may reduce cell permeability.
  • Halogen Substituents : Bromine () and chlorine () enhance binding affinity via halogen bonding but may decrease solubility.
  • Alkyl Groups : Ethyl (target compound) or methyl () groups improve lipophilicity, favoring interactions with hydrophobic protein pockets.

Synthetic Accessibility :

  • S-Alkylation reactions (e.g., in ) are critical for introducing sulfur-containing groups, but the target compound’s ethylphenyl group likely requires alternative strategies, such as Suzuki coupling.

Commercial Availability :

  • Several analogs (e.g., ) are commercially available, while others (e.g., ) are discontinued, highlighting the challenges in sourcing specific derivatives.

Potential Applications: Fluorine-containing derivatives () are promising for CNS drugs due to enhanced blood-brain barrier penetration. Dichlorophenyl derivatives () may exhibit antimicrobial or anticancer activity, leveraging halogen interactions with biological targets.

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